![molecular formula C17H25NO4S B6506106 ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate CAS No. 1396859-13-4](/img/structure/B6506106.png)
ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring. It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also has a sulfanyl group attached to the piperidine ring, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), high-resolution electrospray ionization mass spectrometry (HRESI-MS), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The furan ring, for example, is an aromatic system and can undergo electrophilic aromatic substitution reactions. The sulfanyl group could potentially participate in oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the ethyl ester group suggests that the compound might be somewhat polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Ethyl ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate[this compound({[(Furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of metal ions on the structure and reactivity of organic molecules. It has also been studied as a potential inhibitor of enzymes such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been studied as a potential anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of ethyl ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate[this compound({[(Furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate is not yet fully understood. However, it is believed that the compound binds to the active sites of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, thus inhibiting their activity. Additionally, it is believed to interact with other molecules in the cell to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl this compound[this compound({[(Furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate have not yet been fully elucidated. However, studies have shown that it has anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, it has been shown to modulate the activity of other molecules in the cell.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using ethyl ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate[this compound({[(Furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a relatively stable compound which is soluble in organic solvents, making it easy to work with in the lab. However, there are some limitations to its use in lab experiments. For instance, it is not very soluble in aqueous solutions, making it difficult to use in experiments involving water-based solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
The potential future directions for ethyl ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate[this compound({[(Furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its structure-activity relationships and its potential interactions with other molecules in the cell could provide valuable insights into its potential uses. Additionally, further research into its potential applications in drug development could lead to the development of more effective and safer drugs. Finally, further research into its potential applications in other areas such as agriculture and food technology could lead to the development of new and more efficient products.
Synthesemethoden
Ethyl ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate[this compound({[(Furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate can be synthesized through a two-step process. The first step involves the reaction of this compound(((2-Furanyl)methylsulfanyl)methyl)piperidine-1-yl bromide with sodium ethoxide in ethanol to form the desired compound. The second step involves the addition of ethyl ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoateoxobutanoate to the reaction mixture to form the final product.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-2-21-17(20)6-5-16(19)18-9-7-14(8-10-18)12-23-13-15-4-3-11-22-15/h3-4,11,14H,2,5-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXFJGOHPNIQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.